molecular formula C8H5FIN3S B13684897 2-Amino-5-(5-fluoro-2-iodophenyl)-1,3,4-thiadiazole

2-Amino-5-(5-fluoro-2-iodophenyl)-1,3,4-thiadiazole

Katalognummer: B13684897
Molekulargewicht: 321.12 g/mol
InChI-Schlüssel: YTTHYZXJHZQOKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(5-fluoro-2-iodophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a 5-fluoro-2-iodophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-fluoro-2-iodophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to around 60°C and stirred overnight to complete the cyclization. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-(5-fluoro-2-iodophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups replacing the iodine atom .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(5-fluoro-2-iodophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-(5-fluoro-2-iodophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

  • 5-Fluoro-2-iodobenzoic acid
  • 2-Fluoro-6-iodobenzoic acid
  • 4-Fluoro-2-iodobenzoic acid

Comparison: Compared to these similar compounds, 2-Amino-5-(5-fluoro-2-iodophenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring and the amino group. This unique structure imparts different chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H5FIN3S

Molekulargewicht

321.12 g/mol

IUPAC-Name

5-(5-fluoro-2-iodophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5FIN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI-Schlüssel

YTTHYZXJHZQOKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C2=NN=C(S2)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.